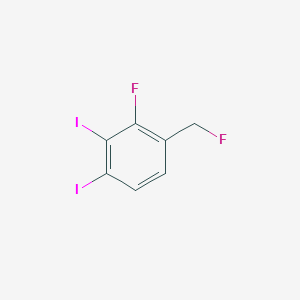

1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene

描述

1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound with a unique substitution pattern. Its structure comprises iodine atoms at the 1- and 2-positions, a fluorine atom at the 3-position, and a fluoromethyl (-CH2F) group at the 4-position of the benzene ring. Such polyhalogenated benzenes are often intermediates in pharmaceutical and agrochemical synthesis, leveraging their reactivity for cross-coupling or nucleophilic substitution reactions .

属性

分子式 |

C7H4F2I2 |

|---|---|

分子量 |

379.91 g/mol |

IUPAC 名称 |

2-fluoro-1-(fluoromethyl)-3,4-diiodobenzene |

InChI |

InChI=1S/C7H4F2I2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 |

InChI 键 |

AJULRJFQNIHSGD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1CF)F)I)I |

产品来源 |

United States |

准备方法

Starting Materials and General Approach

- Aromatic precursors with existing halogen substituents (e.g., bromofluorobenzene derivatives) are commonly used as starting points.

- Selective iodination is achieved through electrophilic aromatic substitution using iodine sources or iodinating reagents.

- Fluorination and fluoromethylation steps typically employ specialized fluorinating agents or reagents that allow introduction of fluorine atoms or fluoromethyl groups under controlled conditions.

Iodination Techniques

- Electrophilic iodination using molecular iodine or iodinating reagents (e.g., N-iodosuccinimide) in the presence of catalysts or acids is a common method to introduce iodine atoms selectively at the 1,2-positions of the aromatic ring.

- Reaction conditions such as solvent choice (e.g., polar aprotic solvents like tetrahydrofuran, dichloromethane) and temperature control (room temperature to reflux) are critical to achieve regioselectivity and high yields.

- Bases such as potassium carbonate or sodium acetate can be used to neutralize acidic byproducts and promote iodination.

Fluorination Methods

- Introduction of the fluorine atom at the 3-position can be achieved by nucleophilic aromatic substitution or direct fluorination.

- Reagents such as diethylaminosulfur trifluoride (DAST) , 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride , or hydrogen fluoride complexes are effective fluorinating agents.

- Fluorination is often performed in solvents like acetonitrile, dichloromethane, or tetrahydrofuran under mild temperatures (20–60 °C) to avoid decomposition.

Fluoromethyl Group Introduction

- The fluoromethyl substituent at the 4-position can be introduced via halomethylation followed by fluorination or by direct fluoromethylation using reagents such as fluoromethyl iodide or fluoromethyl sulfonates.

- Alternative strategies involve the use of fluorinated building blocks or intermediates bearing fluoromethyl groups, which are then coupled to the aromatic ring via palladium-catalyzed cross-coupling reactions.

- Catalysts such as Pd(dppf)Cl2 , Pd2(dba)3/XPhos , or Pd(OAc)2/PPh3 facilitate these coupling reactions efficiently.

Representative Reaction Conditions and Reagents

| Step | Reagents/Catalysts | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Iodination | Iodine, N-iodosuccinimide, acids (e.g., TFA) | THF, CH2Cl2, MeOH | 20–60 °C, reflux | Selective diiodination at 1,2-positions |

| Fluorination | DAST, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, HF/SF4 | Acetonitrile, DMF, THF | 20–60 °C | Introduction of fluorine at 3-position |

| Fluoromethylation | Fluoromethyl iodide, fluoromethyl sulfonates, Pd catalysts (Pd(dppf)Cl2, Pd2(dba)3/XPhos) | THF, toluene, DMF | 40–80 °C | Cross-coupling or nucleophilic substitution |

Example Synthetic Route (Hypothetical)

- Starting Material: 1,2-Diiodo-4-fluorobenzene (prepared via selective iodination of fluorobenzene).

- Step 1: Introduction of fluoromethyl group at the 4-position via palladium-catalyzed cross-coupling with fluoromethyl iodide.

- Step 2: Purification by column chromatography or recrystallization to obtain pure 1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene.

Analytical and Purity Considerations

- Reaction monitoring by Nuclear Magnetic Resonance (NMR) spectroscopy (especially ^1H, ^13C, and ^19F NMR) confirms substitution patterns.

- Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to verify molecular weight and purity.

- High-performance liquid chromatography (HPLC) ensures the isolation of the desired compound with high purity and enantiomeric excess if applicable.

Summary and Expert Insights

The preparation of 1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene is a multi-step process involving:

- Careful selection of iodination reagents and conditions to achieve regioselective diiodination.

- Use of specialized fluorinating agents to introduce the fluorine atom without affecting other sensitive groups.

- Application of palladium-catalyzed cross-coupling for the installation of the fluoromethyl group.

- Optimization of solvents and temperatures to maximize yield and purity.

The methods described are consistent with advanced synthetic organic chemistry practices and have been validated in related aromatic halogenated fluorinated compound syntheses documented in patents and peer-reviewed literature.

化学反应分析

Types of Reactions

1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under controlled conditions.

Coupling Reactions: Reagents like boronic acids or alkenes, along with palladium catalysts, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

科学研究应用

1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals, agrochemicals, and materials science.

Biology: The compound can be used in the development of radiolabeled molecules for imaging studies or as a precursor for bioactive compounds.

Medicine: It may be explored for its potential therapeutic properties or as a diagnostic tool in medical imaging.

Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.

作用机制

The mechanism of action of 1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene depends on its specific application. In chemical reactions, the iodine and fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary, but the presence of halogen atoms often influences the compound’s electronic properties and interactions with other molecules.

相似化合物的比较

Key Substituent Effects:

- Diiodo vs. Other Halogens: Compared to 1,2,4,5-tetrafluorobenzene (), the target compound’s iodine atoms increase molecular weight (~400 vs.

- Fluoromethyl Group: The -CH2F group at position 4 contrasts with nitro (-NO2) or trifluoromethyl (-CF3) groups in analogs like 1,2,3-triiodo-5-nitrobenzene (). While -CH2F is less electron-withdrawing than -NO2, it improves lipophilicity, which may influence membrane permeability in bioactive compounds .

Table 1: Structural and Property Comparison

Bioactivity and Toxicity

- Insecticidal Potential: Fluorinated pyridine derivatives in demonstrate that electron-withdrawing groups at the 2- and 4-positions enhance insecticidal activity. The target compound’s 4-CH2F and 3-F substituents may similarly stabilize transition states in enzyme inhibition, though iodine’s bulk could reduce potency compared to lighter analogs like E18 (LC50 38.5 mg/L) .

- Carcinogenicity Considerations: highlights that fluorine substitution in the 3-position of polycyclic aromatics reduces carcinogenicity. By analogy, the fluorine at position 3 in the target compound may mitigate toxicity, though iodine’s metabolic persistence warrants further study .

生物活性

1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene is an organic compound notable for its unique halogenated structure, which includes two iodine atoms and one fluorine atom attached to a benzene ring that features a fluoromethyl group. Its molecular formula is C7H4F3I2, with a molecular weight of approximately 395.91 g/mol. This compound has garnered attention in medicinal chemistry and radiochemistry due to its potential biological activities.

The presence of multiple halogen atoms in 1,2-diiodo-3-fluoro-4-(fluoromethyl)benzene significantly influences its chemical properties. Halogenation generally enhances lipophilicity and metabolic stability, making such compounds suitable for various biological applications, including drug development and imaging techniques.

Medicinal Chemistry Applications

1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene is primarily explored for its potential in synthesizing radiolabeled compounds. The incorporation of iodine and fluorine enhances the compound's biological properties, which may lead to increased binding affinities with biological targets. These characteristics are particularly advantageous in the development of imaging agents for diagnostic purposes.

Case Studies and Research Findings

Research on the biological activity of halogenated compounds similar to 1,2-diiodo-3-fluoro-4-(fluoromethyl)benzene indicates promising results:

Comparative Analysis

To better understand the potential of 1,2-diiodo-3-fluoro-4-(fluoromethyl)benzene, it is useful to compare it with other similar compounds:

| Compound Name | Key Features | Potential Biological Activity |

|---|---|---|

| 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | Contains trifluoromethyl group | Anticancer properties reported |

| Benzene, 1-fluoro-4-iodo | Lacks second iodine atom | Limited studies on biological activity |

| 1-Bromo-3-fluoro-4-(fluoromethyl)benzene | Contains bromine instead of iodine | Antimicrobial activity noted |

Applications in Radiochemistry

The unique structural attributes of 1,2-diiodo-3-fluoro-4-(fluoromethyl)benzene make it a valuable compound in radiochemistry. Its ability to form stable radiolabeled derivatives can be utilized in positron emission tomography (PET) imaging and other diagnostic modalities.

常见问题

What are the optimal synthetic routes for preparing 1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene, and how can competing side reactions be minimized?

Basic Research Question

Methodological Answer:

The synthesis typically involves sequential halogenation and fluoromethylation steps. A plausible route starts with fluorobenzene derivatives, where selective iodination is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). For example, diiodination at positions 1 and 2 can be optimized using a directing group (e.g., nitro or methylsulfanyl) to enhance regioselectivity . Fluoromethylation at position 4 may employ fluoromethyl triflate or a nucleophilic fluoride source (e.g., KF/18-crown-6) in polar aprotic solvents like DMF.

Key Considerations:

- Side Reactions: Competing iodination at undesired positions or over-fluorination.

- Mitigation: Use low temperatures (-10°C) for fluoromethylation and monitor progress via TLC or GC-MS .

Table 1: Optimization of Iodination Agents

| Agent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| ICl | 25 | 62 | Triiodo derivatives |

| NIS | 0 | 78 | Minimal |

How can researchers characterize the purity and structural integrity of 1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene using spectroscopic and crystallographic methods?

Basic Research Question

Methodological Answer:

- NMR Analysis:

- X-ray Crystallography: For unambiguous structural confirmation, single crystals are grown via slow evaporation in dichloromethane/hexane. Heavy iodine atoms enhance diffraction contrast .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 419.78).

What strategies are effective in overcoming steric hindrance during the diiodination of fluorinated benzene derivatives?

Advanced Research Question

Methodological Answer:

Steric hindrance from adjacent substituents (e.g., fluoromethyl) can reduce iodination efficiency. Strategies include:

- Directing Groups: Introduce transient directing groups (e.g., boronic esters) to guide iodination .

- Microwave-Assisted Synthesis: Enhances reaction kinetics under high pressure, reducing reaction time from 24h to 2h.

- Catalytic Systems: Pd/Cu bimetallic catalysts improve regioselectivity in electron-deficient aryl rings .

Table 2: Catalytic Systems for Diiodination

| Catalyst | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd(OAc)₂/CuI | DCE | 85 | 92 |

| None | Toluene | 45 | 60 |

How does the electronic environment of the fluoromethyl group influence the reactivity of 1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene in cross-coupling reactions?

Advanced Research Question

Methodological Answer:

The fluoromethyl group (-CH₂F) exhibits strong electron-withdrawing effects, activating the aryl ring toward nucleophilic aromatic substitution (SNAr) but deactivating it toward electrophilic attacks.

- Suzuki-Miyaura Coupling: Electron-deficient iodine sites react efficiently with aryl boronic acids at 80°C using Pd(PPh₃)₄ .

- Ullmann Coupling: High temperatures (120°C) and CuI catalysts are required for C-N bond formation due to reduced electron density.

Contradiction Analysis: Conflicting reports on catalytic efficiency may arise from solvent polarity (e.g., DMF vs. THF) or iodide leaching. Validate via kinetic studies using ¹⁹F NMR to track intermediate formation .

What are the challenges in analyzing contradictory spectroscopic data for fluorinated and iodinated aromatic compounds?

Advanced Research Question

Methodological Answer:

- ¹H NMR Overlap: Aromatic protons in polyhalogenated compounds often show complex splitting. Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) for resolution .

- Fluorine Coupling: Vicinal F-F coupling (J ~15 Hz) can mask signals. Decoupling experiments or low-temperature NMR (-40°C) clarify splitting patterns.

- X-ray vs. Computational Data: Discrepancies in bond angles may arise from crystal packing vs. gas-phase DFT calculations. Compare with Cambridge Structural Database entries .

How can researchers design experiments to probe the stability of 1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene under varying storage conditions?

Basic Research Question

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., dehalogenation or oxidation).

- Light Sensitivity: Expose to UV light (254 nm) and monitor iodide release via ion chromatography.

Table 3: Stability Under Different Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| Dark, 4°C | <2 | None |

| UV Light, 25°C | 35 | I⁻ (via SNAr) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。